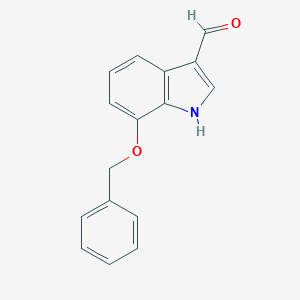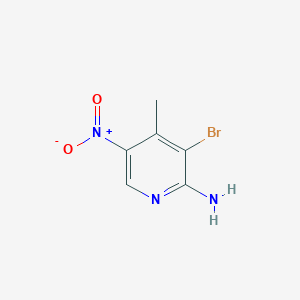
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine (1,2-BBD) is a chemical compound used in a variety of scientific research applications. It is a brominated aromatic amine that is widely used in synthetic organic chemistry due to its unique properties. 1,2-BBD has been used to synthesize a variety of compounds, including drugs, dyes, and pesticides. It has also been used as a catalyst in various reactions. In addition, 1,2-BBD has been studied for its potential therapeutic effects, such as its ability to modulate certain biochemical and physiological processes.
Scientific Research Applications
Cardiovascular Research
This compound has been studied for its potential in treating arrhythmias, a type of cardiovascular disease. A pharmacokinetic study in rats has been conducted to understand the absorption and metabolism of this compound, which could guide future research on its efficacy and safety in cardiovascular applications .
Metabolite Identification
Using advanced techniques like UHPLC−MS/MS, researchers have identified various metabolites of this compound in vitro and in vivo. This is crucial for understanding its metabolic pathways, which include demethylation, dehydrogenation, and epoxidation, as well as phase II metabolites like glucuronide and sulfate conjugates .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry, particularly in the synthesis of tetrahydroisoquinolines, which are of interest due to their pharmacological properties .
Organic Compound Synthesis
It is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These compounds have applications in materials science and photovoltaic devices .
properties
IUPAC Name |
1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMFXONHTUORJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

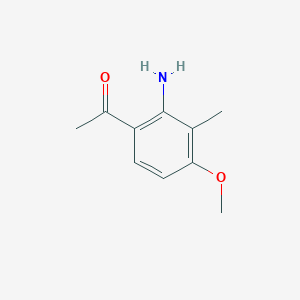
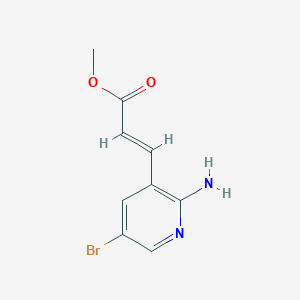
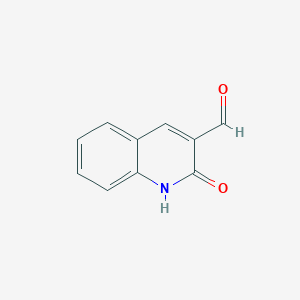

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)





